molecular formula C17H24N2O4 B13706891 tert-Butyl (2S,4S)-1-Cbz-4-aminopyrrolidine-2-carboxylate

tert-Butyl (2S,4S)-1-Cbz-4-aminopyrrolidine-2-carboxylate

Cat. No.: B13706891
M. Wt: 320.4 g/mol
InChI Key: LGVYRJRQDZDGGS-UHFFFAOYSA-N
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Description

tert-Butyl (2S,4S)-1-Cbz-4-aminopyrrolidine-2-carboxylate is a chemical compound that features a tert-butyl group, a carbobenzyloxy (Cbz) protecting group, and an aminopyrrolidine moiety. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of base catalysts and organic solvents to facilitate the protection and esterification reactions .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes, which offer advantages in terms of efficiency, scalability, and sustainability. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more efficient and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2S,4S)-1-Cbz-4-aminopyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to remove the Cbz protecting group, yielding the free amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as palladium on carbon (Pd/C) for hydrogenation, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce the free amine form of the compound.

Scientific Research Applications

tert-Butyl (2S,4S)-1-Cbz-4-aminopyrrolidine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (2S,4S)-1-Cbz-4-aminopyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Cbz protecting group can be selectively removed under reducing conditions, revealing the active amine, which can then interact with biological targets. The tert-butyl ester provides stability and can be hydrolyzed under acidic or basic conditions to release the active carboxylate form .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (2S,4S)-1-Cbz-4-aminopyrrolidine-2-carboxylate is unique due to its combination of a Cbz protecting group and a tert-butyl ester, which provide both stability and reactivity. This makes it a valuable intermediate in organic synthesis and drug development.

Properties

Molecular Formula

C17H24N2O4

Molecular Weight

320.4 g/mol

IUPAC Name

1-O-benzyl 2-O-tert-butyl 4-aminopyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C17H24N2O4/c1-17(2,3)23-15(20)14-9-13(18)10-19(14)16(21)22-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11,18H2,1-3H3

InChI Key

LGVYRJRQDZDGGS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

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